thymidine 5'-[3-(4-amino-4,6-dideoxy-D-glucopyranosyl) dihydrogen diphosphate]
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Overview
Description
DTDP-4-amino-4,6-dideoxy-D-glucose is the 4-amino-4,6-dideoxy analogue of dTDP-D-glucose. It derives from a dTDP-D-glucose. It is a conjugate acid of a dTDP-4-amino-4,6-dideoxy-D-glucose(1-).
Scientific Research Applications
Enzymatic Properties and Reactions
Transaminase Enzyme Properties : A study on thymidine diphosphate sugars revealed a pyridoxal phosphate-requiring transaminase in Pasteurella pseudotuberculosis and Escherichia coli. This enzyme catalyzes a reversible reaction involving thymidine diphosphate 4-keto-6-deoxy-d-glucose and L-glutamate, producing TDP-4-amino-4,6-dideoxy-D-galactose and α-ketoglutarate (Oashi, Matsuhashi, & Matsuhashi, 1964) (Matsuhashi & Strominger, 1966).
Assay Procedure for TDP Sugars : The formation of thymidine diphosphate (TDP) sugars, including the one under study, was analyzed using cell extracts of bacteria. The identification of reaction products and intermediates was achieved through paper chromatography (Matsuhashi & Strominger, 1966).
Biochemical Synthesis
Synthesis of Analog Compounds : Research on the synthesis of thymidine 5′ analogs, which are structurally related to the compound , was conducted. These compounds are involved in the biosynthesis of bacterial lipopolysaccharides (Shibaev, Kusov, Petrenko, & Kochetkov, 1976).
Enzyme Inhibitors Synthesis : Thymidine derivatives were synthesized to inhibit specific enzymes, demonstrating the compound's potential in developing purification procedures and studying enzyme functions (Naundorf & Klaffke, 1999).
Genetic and Biotechnological Applications
Engineering E. coli for Biosynthesis : In a study, E. coli was engineered to produce various dTDP-sugars, demonstrating the compound's significance in understanding and manipulating bacterial biosynthetic pathways (Pandey et al., 2015).
Characterization of dTDP-4-dehydrorhamnose Enzymes : The thymidine diphosphate-l-rhamnose biosynthesis pathway, involving compounds structurally related to the one under study, was characterized in Salmonella enterica. This study is crucial for understanding surface glycoconjugate assembly in bacterial pathogens (Graninger, Nidetzky, Heinrichs, Whitfield, & Messner, 1999).
Synthesis and Evaluation of Analogues : The synthesis of thymidine 5′-triphosphate analogs and their substrate properties towards various enzymes were studied, highlighting the compound's role in understanding enzyme interactions and potential therapeutic applications (Dyatkina, Arzumanov, Victorova, Kukhanova, & Krayevsky, 1995).
properties
Molecular Formula |
C16H27N3O14P2 |
---|---|
Molecular Weight |
547.34 g/mol |
IUPAC Name |
[(3R,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H27N3O14P2/c1-6-4-19(16(24)18-14(6)23)10-3-8(20)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(17)7(2)30-15/h4,7-13,15,20-22H,3,5,17H2,1-2H3,(H,25,26)(H,27,28)(H,18,23,24)/t7-,8+,9-,10-,11-,12+,13-,15?/m1/s1 |
InChI Key |
UIVJXHWSIFBBCY-OZZQZGJZSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |
SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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